6-Aminométhyl-2-méthylindazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Aminomethyl-2-methylindazole involves the reaction of 2-methylindazole with formaldehyde and ammonia. Protodeboronation of alkyl boronic esters has been reported as a valuable transformation in the synthesis of similar compounds .Molecular Structure Analysis

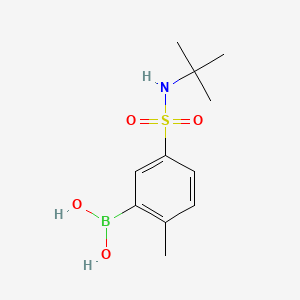

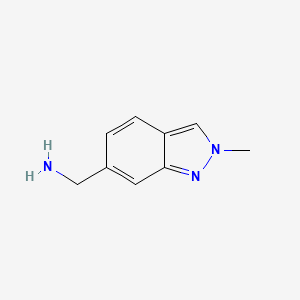

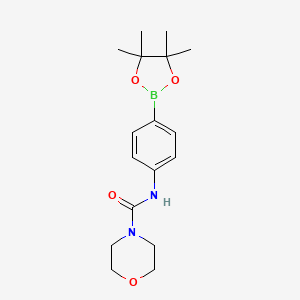

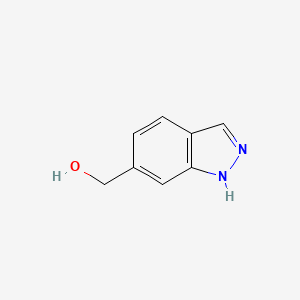

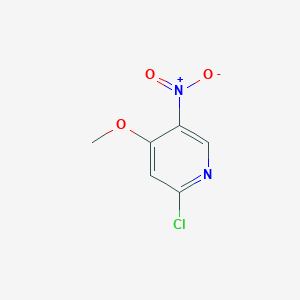

The molecular formula of 6-Aminomethyl-2-methylindazole is C9H11N3 . The molecular weight is 161.20 g/mol .Applications De Recherche Scientifique

Synthèse des indazoles

Le 6-aminométhyl-2-méthylindazole peut être utilisé dans la synthèse des indazoles . Les stratégies comprennent des réactions catalysées par des métaux de transition, des réactions de cyclisation réductrices et la synthèse de 2H-indazoles par formation consécutive de liaisons C–N et N–N sans catalyseur ni solvant à partir de 2-azidobenzaldéhydes et d'amines .

Applications médicales

Les composés hétérocycliques contenant de l'indazole, tels que le this compound, ont une grande variété d'applications médicales. Ils peuvent être utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .

Inhibiteurs de la phosphoinositide 3-kinase δ

Les indazoles peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Motif structurel dans les molécules médicamenteuses

Les dérivés de l'indazole sont pharmacologiquement importants car ils constituent la structure de base de plusieurs molécules médicamenteuses . Par exemple, le granisétron, un antagoniste du récepteur 5HT3 utilisé comme antiémétique en chimiothérapie anticancéreuse, et la benzydamine, un agent anti-inflammatoire, contiennent tous deux des motifs structurels de l'indazole .

Recherche et développement

Le this compound, également connu sous le nom d'AMMI, est un composé organique appartenant au groupe des composés hétérocycliques. Il a des applications dans les expériences scientifiques et est actuellement en cours de recherche.

Blocs de construction pour les produits pharmaceutiques

Il existe un potentiel énorme dans la synthèse de nouveaux systèmes hétérocycliques à utiliser comme blocs de construction pour la prochaine génération de produits pharmaceutiques antibactériens, antidépresseurs et anti-inflammatoires .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Aminomethyl-2-methylindazole, also known as AMMI, is an organic compound that belongs to the group of heterocyclic compounds They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Biochemical Pathways

. The downstream effects of these pathways would depend on the specific targets and mode of action of 6-Aminomethyl-2-methylindazole.

Analyse Biochimique

Biochemical Properties

6-Aminomethyl-2-methylindazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism . By inhibiting IDO1, 6-Aminomethyl-2-methylindazole can modulate immune responses and has shown promise in cancer therapy .

Cellular Effects

6-Aminomethyl-2-methylindazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase . Additionally, it has been shown to downregulate the expression of certain oncogenes, thereby suppressing tumor growth .

Molecular Mechanism

The molecular mechanism of 6-Aminomethyl-2-methylindazole involves its binding interactions with biomolecules. It acts as an inhibitor of IDO1 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to a decrease in the production of immunosuppressive metabolites, thereby enhancing the immune response against cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminomethyl-2-methylindazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that 6-Aminomethyl-2-methylindazole can have sustained effects on cellular function, including prolonged inhibition of IDO1 activity and continued suppression of tumor growth .

Dosage Effects in Animal Models

The effects of 6-Aminomethyl-2-methylindazole vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit IDO1 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-Aminomethyl-2-methylindazole is involved in the kynurenine pathway of tryptophan metabolism. It interacts with enzymes such as IDO1 and tryptophan 2,3-dioxygenase (TDO), which catalyze the initial steps of the pathway . By inhibiting these enzymes, 6-Aminomethyl-2-methylindazole can alter the metabolic flux and reduce the levels of immunosuppressive metabolites .

Transport and Distribution

Within cells and tissues, 6-Aminomethyl-2-methylindazole is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of 6-Aminomethyl-2-methylindazole is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and enhance its inhibitory effects on IDO1 .

Propriétés

IUPAC Name |

(2-methylindazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWLQHZUHRSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297095 | |

| Record name | 2-Methyl-2H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-20-2 | |

| Record name | 2-Methyl-2H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-2H-indazol-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)